molecular formula C17H17N5O3 B2934303 N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide CAS No. 1351588-81-2

N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide

Cat. No. B2934303
CAS RN: 1351588-81-2
M. Wt: 339.355
InChI Key: IEZFLSYTRGQXRF-UHFFFAOYSA-N
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Description

N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C17H17N5O3 and its molecular weight is 339.355. The purity is usually 95%.
BenchChem offers high-quality N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nonpeptide Angiotensin II Receptor Antagonists

A series of nonpeptide angiotensin II receptor antagonists were prepared, showcasing the development of potent, orally active antihypertensives. These compounds, including analogs with a similar backbone to the specified chemical structure, have shown effectiveness in treating hypertension upon oral administration. The research highlights the critical role of specific groups at certain positions for receptor affinity and oral potency, contributing to the understanding of drug-receptor interactions and the design of new therapeutic agents (Carini et al., 1991).

Anti-inflammatory Activity of Indolyl Azetidinones

Indolyl azetidinones have been synthesized and evaluated for their anti-inflammatory activity. The structural resemblance and chemical functionalities bear relevance to the inquiry on N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide. These compounds demonstrated significant anti-inflammatory effects, providing insights into the design of new anti-inflammatory drugs and highlighting the potential therapeutic applications of azetidine-containing compounds (Kalsi et al., 1990).

Cardiac Electrophysiological Activity

Research on N-substituted-4-(1H-imidazol-1-yl)benzamides, which share core structural similarities with the compound of interest, has revealed their potential as selective class III agents for cardiac electrophysiological activity. These findings are crucial for the development of novel treatments for arrhythmias, showcasing the importance of imidazole derivatives in medicinal chemistry (Morgan et al., 1990).

Aldehyde Oxidase (AO) Metabolism

Research addressing the metabolism of imidazo[1,2-a]pyrimidine derivatives by aldehyde oxidase highlights strategies to minimize metabolic degradation, enhancing the stability and bioavailability of therapeutic agents. This work is directly relevant to the optimization of compounds like N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide for clinical development (Linton et al., 2011).

properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-10-6-14(21-25-10)17(24)22-8-11(9-22)16(23)18-7-15-19-12-4-2-3-5-13(12)20-15/h2-6,11H,7-9H2,1H3,(H,18,23)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZFLSYTRGQXRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide

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